A Technical Guide to rac-Mephenytoin-d3: Properties, Metabolism, and Analytical Applications
A Technical Guide to rac-Mephenytoin-d3: Properties, Metabolism, and Analytical Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mephenytoin-d3, its metabolic fate, and its application in analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.
Chemical and Physical Properties
rac-Mephenytoin-d3, the deuterated analog of Mephenytoin, serves as a crucial internal standard in bioanalytical assays due to its mass difference from the parent compound, while retaining similar chemical properties.
Chemical Identifiers and Molecular Properties
A summary of the key chemical identifiers and molecular properties for rac-Mephenytoin-d3 is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1][2] |
| CAS Number | 1185101-86-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| Canonical SMILES | CCC1(C(=O)N(C(=O)N1)C([2H])([2H])[2H])C2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | [1] |
| Appearance | White Solid | [2] |
Physicochemical Properties
| Property | Value | Notes | Source |
| XLogP3 | 1.5 | Computed | [1] |
| Polar Surface Area | 49.4 Ų | Computed | [1] |
| Storage Temperature | 2-8°C Refrigerator | [2] | |
| Solubility of (S)-Mephenytoin | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | For the non-deuterated enantiomer. | [3] |
| Solubility of (±)4-Hydroxymephenytoin | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | For the non-deuterated hydroxylated metabolite. | [4] |
Metabolism of Mephenytoin
The metabolic pathway of Mephenytoin is well-characterized and primarily involves aromatic hydroxylation and N-demethylation, catalyzed by cytochrome P450 enzymes, particularly CYP2C19.[3][5] The major metabolite is 4'-hydroxymephenytoin.[6] Another significant metabolite is Nirvanol (5-ethyl-5-phenylhydantoin), formed through N-demethylation.[7] The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic Pathway of Mephenytoin.
Experimental Protocols
Synthesis of Isotopically Labeled Mephenytoin
While a specific protocol for the synthesis of rac-Mephenytoin-d3 is not detailed in the available literature, the synthesis of tritiated (S)-mephenytoin provides a relevant methodology that can be adapted.[8] The general workflow for such a synthesis is outlined below.
Caption: Generalized Synthesis Workflow.
Methodology:
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Precursor Synthesis: A suitable precursor, such as an iodinated derivative of Mephenytoin, is synthesized. For deuteration at the N-methyl group, a precursor without the methyl group would be used, followed by methylation with a deuterated methylating agent.
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Isotopic Labeling: The precursor undergoes a catalytic reaction with a source of the isotope. For N-methylation, this would involve reaction with deuterated methyl iodide (CD₃I) in the presence of a base.
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Purification: The crude product is purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[8]
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Characterization: The final product's identity and isotopic purity are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the deuterium labels.
Quantification of Mephenytoin Metabolites using rac-Mephenytoin-d3 as an Internal Standard
rac-Mephenytoin-d3 is frequently used as an internal standard for the quantification of Mephenytoin and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a standard method for in vitro drug metabolism studies, such as assessing CYP2C19 enzyme activity.
Experimental Workflow:
Caption: LC-MS/MS Analytical Workflow.
Methodology:
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Sample Preparation:
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Incubate the substrate (Mephenytoin) with human liver microsomes in the presence of NADPH to initiate the metabolic reaction.
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Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Add a known concentration of the internal standard, rac-Mephenytoin-d3, to all samples, calibrators, and quality controls.
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Perform protein precipitation by centrifugation to remove precipitated proteins.
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The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
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-
LC-MS/MS Analysis:
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Chromatography: Separate the analytes using a suitable C18 reversed-phase HPLC column with a gradient elution of mobile phases, typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
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Mass Spectrometry: Detect the parent and product ions for both the analyte (e.g., 4'-hydroxymephenytoin) and the internal standard (rac-Mephenytoin-d3) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions would be specific for each compound.
-
-
Data Analysis:
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Quantify the amount of the metabolite formed by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the metabolite in the experimental samples.
-
References
- 1. rac Mephenytoin-d3 | CAS 1185101-86-3 | LGC Standards [lgcstandards.com]
- 2. rac Mephenytoin-d3 | C12H14N2O2 | CID 45039694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+/-)-4-Hydroxy Mephenytoin-d3 | LGC Standards [lgcstandards.com]
- 8. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
